H-Ser(Bzl)-OH.HCl
Overview
Description
H-Ser(Bzl)-OH.HCl, also known as O-Benzyl-L-serine hydrochloride, is a derivative of the amino acid serine. This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of serine, forming a benzyl ester. It is commonly used in peptide synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser(Bzl)-OH.HCl typically involves the protection of the hydroxyl group of serine with a benzyl group. This can be achieved through the reaction of serine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. The benzyl protection is introduced during the synthesis, and the final product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
H-Ser(Bzl)-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The benzyl ester can be hydrolyzed to yield serine and benzyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the benzyl ester.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution: Various substituted derivatives of serine.
Hydrolysis: Serine and benzyl alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
H-Ser(Bzl)-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of H-Ser(Bzl)-OH.HCl involves its role as a serine derivative. It can influence various biochemical pathways, including:
Protein Synthesis: Acts as a building block for peptide and protein synthesis.
Enzyme Inhibition: Can inhibit certain enzymes by mimicking the structure of serine.
Metabolic Pathways: Participates in metabolic pathways involving amino acids and peptides
Comparison with Similar Compounds
Similar Compounds
O-Benzyl-L-threonine hydrochloride: Similar structure but with a threonine backbone.
O-Benzyl-L-alanine hydrochloride: Similar structure but with an alanine backbone.
O-Benzyl-L-tyrosine hydrochloride: Similar structure but with a tyrosine backbone
Uniqueness
H-Ser(Bzl)-OH.HCl is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its benzyl protection makes it particularly useful in peptide synthesis, providing stability and facilitating the formation of complex molecules .
Properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJXTCPYWRWTDZ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735828 | |
Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76614-98-7 | |
Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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